

# HPLC method for Ramifenazone Hydrochloride analysis

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## Compound of Interest

Compound Name: *Ramifenazone Hydrochloride*

Cat. No.: *B1216236*

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An HPLC Method for the Analysis of **Ramifenazone Hydrochloride**

## Application Note

### Introduction

Ramifenazone, also known as Propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is often formulated in combination with other active pharmaceutical ingredients (APIs) such as paracetamol and caffeine for the treatment of pain and fever. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely used for the quantitative determination of Ramifenazone in bulk drug substances and pharmaceutical dosage forms, ensuring their quality, safety, and efficacy. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of **Ramifenazone Hydrochloride**.

### Principle of the Method

The chromatographic separation is achieved on a C18 or C8 stationary phase. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Ramifenazone and other components in the sample are separated based on their differential partitioning between the stationary and mobile phases. The separated components are then detected by a UV detector at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.

## Chromatographic Conditions

Several HPLC methods have been developed for the analysis of Ramifenazone. The following table summarizes a set of recommended chromatographic conditions based on established methods.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Recommended Conditions
HPLC System	Isocratic HPLC system with UV-Vis detector
Column	Kinetex® C8 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.5) (42:58, v/v) <a href="#">[1]</a> or Methanol:20mM Phosphate Buffer (pH 2.5) (60:40, v/v) <a href="#">[3]</a>
Flow Rate	1.0 - 1.5 mL/min <a href="#">[2]</a> <a href="#">[4]</a>
Injection Volume	10 - 20 µL <a href="#">[3]</a> <a href="#">[5]</a>
Column Temperature	Ambient or 30°C <a href="#">[3]</a> <a href="#">[4]</a>
Detection Wavelength	240 nm or 272 nm or 210 nm <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Run Time	Approximately 10 - 20 minutes <a href="#">[2]</a> <a href="#">[3]</a>

## Data Presentation

The following tables summarize key quantitative data for the HPLC analysis of Ramifenazone, including retention times and linearity, as reported in various studies.

Table 1: Retention Times for Ramifenazone and Other APIs

Compound	Retention Time (min)	Reference
Ramifenazone (Propyphenazone)	5.90	[1]
Ramifenazone (Propyphenazone)	11.22	[2]
Ramifenazone (Propyphenazone)	7.5	[3]
Paracetamol	2.36	[2]
Caffeine	3.17	[2]

Table 2: Linearity Data for Ramifenazone

Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Reference
1.00 - 60.00	>0.999	[1]
1.5 - 45	Not specified	[2]
Not specified	>0.999	[3]

## Experimental Protocols

### Reagents and Materials

- **Ramifenazone Hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

- 0.45  $\mu$ m membrane filters

#### Preparation of Solutions

- Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 with orthophosphoric acid.
- Mobile Phase: Prepare the mobile phase by mixing the buffer and organic solvent in the desired ratio (e.g., Acetonitrile:Phosphate Buffer (pH 3.5) in a 42:58 v/v ratio).<sup>[1]</sup> Filter the mobile phase through a 0.45  $\mu$ m membrane filter and degas before use.

#### Standard Solution Preparation

- Accurately weigh about 10 mg of **Ramifenazone Hydrochloride** reference standard into a 100 mL volumetric flask.
- Dissolve the standard in the mobile phase and make up to the volume. This will be the stock solution.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.0 - 60.0  $\mu$ g/mL).<sup>[1]</sup>

#### Sample Preparation (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of **Ramifenazone Hydrochloride** and transfer it to a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
- Make up to the volume with the mobile phase and mix well.
- Filter the solution through a 0.45  $\mu$ m membrane filter.

- Dilute the filtered solution with the mobile phase to obtain a final concentration within the working range of the standard solutions.

#### HPLC Analysis Procedure

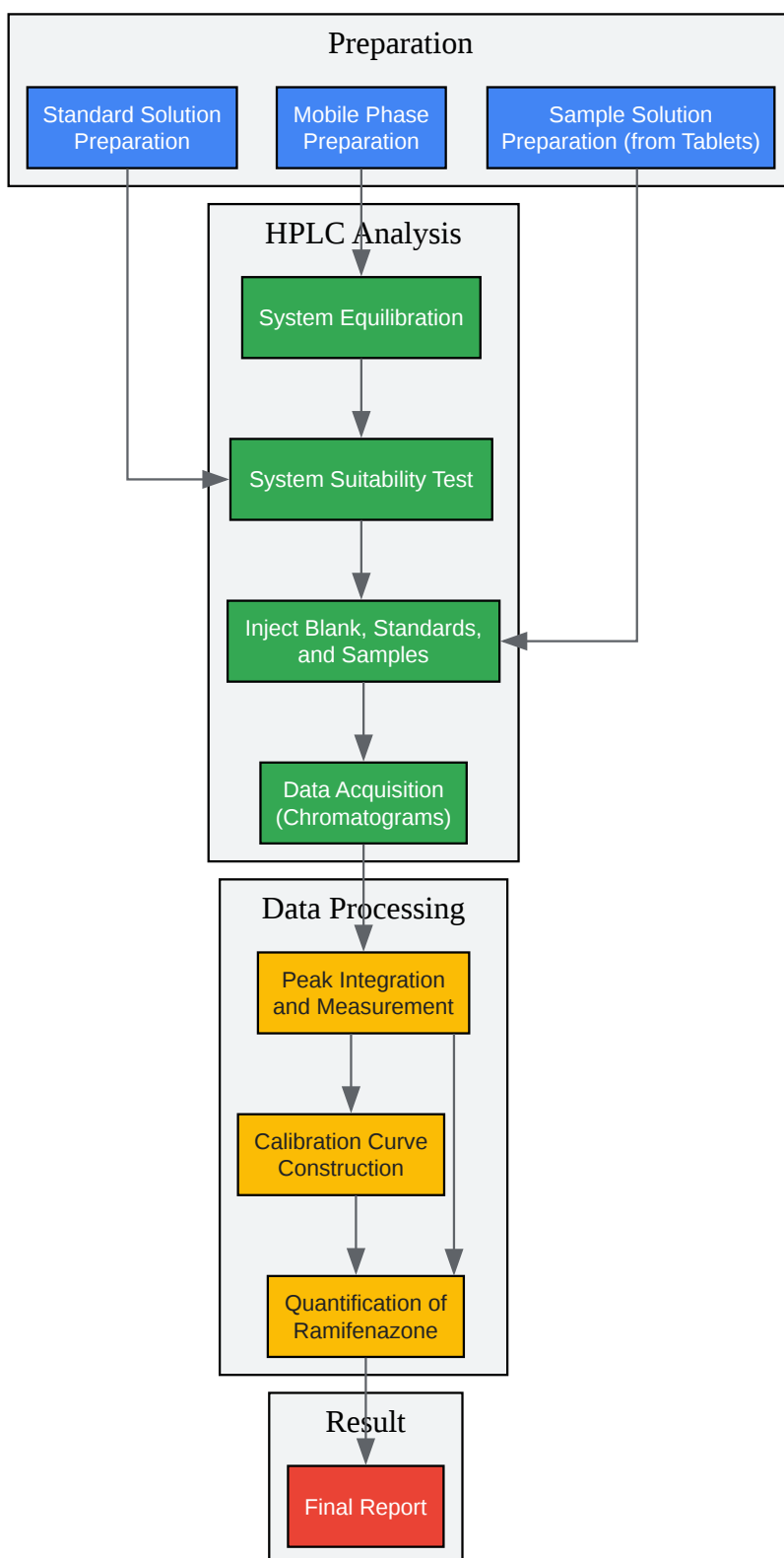
- Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
- Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Ramifenazone Hydrochloride** in the sample solutions from the calibration curve.

#### System Suitability

Before starting the analysis, perform system suitability tests to ensure that the chromatographic system is working correctly. The typical parameters and their acceptance criteria are listed below.

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2$
Theoretical Plates	$> 2000$
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

## Mandatory Visualization



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Caption: Experimental workflow for the HPLC analysis of **Ramifenazone Hydrochloride**.

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